molecular formula C10H13N3O B12101957 N-pyridin-3-ylpyrrolidine-2-carboxamide

N-pyridin-3-ylpyrrolidine-2-carboxamide

Cat. No.: B12101957
M. Wt: 191.23 g/mol
InChI Key: HOQVOMSGUVLPIL-UHFFFAOYSA-N
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Description

N-Pyridin-3-ylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine carboxamide scaffold substituted at the pyridin-3-yl position. Its synthesis typically involves coupling pyridin-3-amine derivatives with activated pyrrolidine-2-carboxylic acid intermediates.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-pyridin-3-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14)

InChI Key

HOQVOMSGUVLPIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of pyrrolidine and pyridine derivatives.

    Amidation Reaction: The pyrrolidine derivative is reacted with a pyridine carboxylic acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide may involve:

    Large-Scale Amidation: Utilizing continuous flow reactors to enhance the efficiency and yield of the amidation reaction.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) in anhydrous solvents.

    Substitution: Electrophilic substitution using reagents like halogens (Cl2, Br2) and nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of pyrrolidinone derivatives.

    Reduction: Formation of pyrrolidine amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of N-pyridin-3-ylpyrrolidine-2-carboxamide can be categorized based on pyridine substitution patterns, pyrrolidine modifications, and carboxamide variations. Below is a comparative analysis of select analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substitution Pattern Key Differences from Target Compound Reported Applications/Findings
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Chloro, allyl, pivalamide substituents Bulkier pivalamide group; allyl adds steric hindrance Used in agrochemical intermediates
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Chloro, hydroxymethyl-pyrrolidine extension Extended pyrrolidine side chain; enhanced hydrophilicity Explored as a prodrug candidate
Singh's Catalyst [(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide] Chiral centers, diphenylmethanol group Steric and electronic modulation via diphenyl groups Asymmetric catalysis (e.g., aldol reactions)

Key Insights from Comparisons :

Steric and Electronic Effects: The pivalamide derivatives (e.g., N-(6-allyl-2-chloropyridin-3-yl)pivalamide) exhibit reduced solubility compared to N-pyridin-3-ylpyrrolidine-2-carboxamide due to the bulky tert-butyl group .

Biological Relevance: None of the analogs in the provided evidence directly overlap with the target compound’s structure, highlighting a gap in pharmacological data. However, substituted pyridin-3-yl carboxamides are frequently explored as kinase inhibitors or GPCR modulators, implying possible bioactivity for the target molecule .

Synthetic Flexibility :

  • The absence of halogen or allyl groups in N-pyridin-3-ylpyrrolidine-2-carboxamide may simplify synthetic routes compared to chlorinated analogs (e.g., N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide), which require multi-step halogenation .

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